8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid

Conformational restriction Fragment-based drug design Entropic penalty

8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid (CAS 1779479-75-2, MF C14H24N2O4, MW 284.35) is a fully saturated spirocyclic amino acid derivative featuring an orthogonal Boc protecting group at the 8-position and a free carboxylic acid at the 2-position. The compound incorporates the 1,8-diazaspiro[4.5]decane scaffold—a conformationally restricted diamine core that has been validated as a piperazine bioisostere in medicinal chemistry programs targeting PARP, sEH, and GPIIb-IIIa.

Molecular Formula C14H24N2O4
Molecular Weight 284.35 g/mol
Cat. No. B13336180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid
Molecular FormulaC14H24N2O4
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC(N2)C(=O)O)CC1
InChIInChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-8-6-14(7-9-16)5-4-10(15-14)11(17)18/h10,15H,4-9H2,1-3H3,(H,17,18)
InChIKeyNWSTVGZGSINDOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid: Procurement-Grade Spirocyclic Building Block for Constrained Library Synthesis


8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid (CAS 1779479-75-2, MF C14H24N2O4, MW 284.35) is a fully saturated spirocyclic amino acid derivative featuring an orthogonal Boc protecting group at the 8-position and a free carboxylic acid at the 2-position . The compound incorporates the 1,8-diazaspiro[4.5]decane scaffold—a conformationally restricted diamine core that has been validated as a piperazine bioisostere in medicinal chemistry programs targeting PARP, sEH, and GPIIb-IIIa [1][2]. Its single rotatable bond and Fsp³ of 1.0 distinguish it from flexible piperazine-based alternatives, offering procurement teams a building block that imposes defined exit-vector geometry for fragment- and lead-oriented synthesis .

Why 8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic Acid Cannot Be Interchanged with Other Diazaspiro Regioisomers or Flexible Analogs


In-class diazaspiro[4.5]decane derivatives differ critically in the position of the Boc group and the presence or absence of a carboxylic acid handle. For example, 8-Boc-1,8-diazaspiro[4.5]decane (CAS 937729-06-1) lacks a carboxylic acid entirely, precluding direct amide coupling without additional functionalization steps . The 2-Boc-2,8-diazaspiro[4.5]decane regioisomer (CAS 336191-17-4) places the Boc group on the opposing nitrogen, altering the exit-vector geometry and steric environment . Even 8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1822523-41-0), which shares the same molecular formula, relocates the carboxylic acid from the 2- to the 3-position, yielding a different attachment vector that impacts downstream SAR [1]. Non-spirocyclic alternatives such as N-Boc-piperazine-2-carboxylic acid lack the conformational rigidity imparted by the spiro junction, resulting in higher rotatable bond count (2 vs. 1) and greater entropic penalty upon target binding . These structural differences make generic substitution scientifically unsound for any program requiring defined geometry, orthogonal reactivity, or rigid scaffolds.

Quantitative Differentiation Evidence for 8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic Acid vs. Closest Analogs


Conformational Restriction: Rotatable Bond Count of 1 vs. 2 for Non-Spirocyclic Piperazine Analogs

The target compound exhibits a single rotatable bond (the Boc tert-butyl C-O bond) based on its SMILES structure CC(C)(C)OC(=O)N1CCC2(CCC(C(=O)O)N2)CC1, whereas the non-spirocyclic analog N-Boc-piperazine-2-carboxylic acid possesses 2 rotatable bonds due to the flexible piperazine ring . The spiro junction locks the pyrrolidine and piperidine rings into a fixed orthogonal geometry, reducing conformational entropy and pre-organizing the amine and carboxylic acid vectors for target engagement [1].

Conformational restriction Fragment-based drug design Entropic penalty

Regiochemical Differentiation: Carboxylic Acid at Position 2 Enables Direct Amide Coupling vs. 8-Boc-1,8-diazaspiro[4.5]decane Lacking a Carboxyl Handle

The target compound bears a free carboxylic acid at position 2 of the diazaspiro core, enabling direct HATU- or EDC-mediated amide bond formation. In contrast, 8-Boc-1,8-diazaspiro[4.5]decane (CAS 937729-06-1) terminates in a secondary amine (pyrrolidine NH) and lacks any carboxyl functionality, requiring an additional N-acylation or N-alkylation step before it can serve as a C-terminal coupling partner . The presence of the carboxylic acid in the target compound reduces synthetic step count by at least one transformation when constructing amide-linked conjugates .

Amide coupling DNA-encoded library Peptide mimetic

Purity Specification Advantage: 98% (Leyan) vs. 95% for Common 8-Boc-1,8-diazaspiro[4.5]decane Comparator

The target compound is commercially available at 98% purity from Leyan (Product No. 1549988) and 95% from MolCore (Product No. MC850514) . The most closely related commercially available comparator lacking the carboxylic acid, 8-Boc-1,8-diazaspiro[4.5]decane (CAS 937729-06-1), is offered at 95% purity by Fluorochem and Bidepharm . The 3-percentage-point purity differential (98% vs. 95%) reduces the maximum impurity burden from 5% to 2%, a meaningful difference for reaction steps where impurity carry-through affects downstream purification efficiency.

Chemical purity Quality control Procurement specification

Diazaspiro Scaffold as Piperazine Bioisostere: PARP-1 Affinity of 12.6 nM for Spirodiamine-Containing Olaparib Analog Without DNA Damage Liability

Reilly et al. (2018) demonstrated that replacing the piperazine ring of olaparib with a diazaspiro core yielded compound 10e with PARP-1 binding affinity of 12.6 ± 1.1 nM—comparable to olaparib—but critically, 10e did not induce DNA damage at equivalent drug concentrations [1]. This finding establishes that diazaspiro[4.5]decane scaffolds can decouple PARP inhibition from genotoxicity, a clinically relevant differentiation from the piperazine-containing parent drug. While the target compound itself was not directly assayed, it embodies the 1,8-diazaspiro regioisomer with the Boc and carboxyl functional handles required to construct analogous phthalazine conjugates .

PARP inhibitor DNA damage Piperazine bioisostere Scaffold hopping

Orthogonal Protection: Boc-Selective Deprotection Without Compromising Carboxylic Acid Integrity vs. Doubly Protected Analogs

The target compound features a single Boc protecting group on the 8-position nitrogen while retaining a free carboxylic acid at position 2. This contrasts with 8-(benzyloxycarbonyl)-1-(tert-butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid, which carries dual protection (Boc at N1, Cbz at N8) and requires two sequential deprotection steps before either amine can be functionalized [1]. The monoprotected target compound can undergo direct amide coupling at the carboxylate followed by TFA-mediated Boc removal, or alternatively, Boc removal first followed by carboxyl activation—offering flexible synthetic sequencing [2]. This reduces the total number of protection/deprotection cycles by one compared to doubly protected analogs.

Orthogonal protection Solid-phase synthesis Sequential functionalization

Synthetic Accessibility: One-Step Cyclization Route from tert-Butyl Carbamate vs. Multi-Step Sequences for Alternative Regioisomers

The synthesis of 8-(tert-butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid can be achieved via bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate under acidic conditions, a methodology demonstrated for the broader 1,8-diazaspiro[4.5]decane scaffold class [1]. This contrasts with alternative regioisomers such as 2,7-diazaspiro[4.5]decanes, which may require different cyclization precursors and conditions . Patent literature (CN 2011) describes a method for synthesizing 1,8-diazaspiro[4.5]decane with protective groups that addresses purification challenges of intermediates and enables larger-scale production with high total yield, supporting the commercial availability of the target compound at scale [2].

Synthetic efficiency Scalability Process chemistry

Optimal Procurement and Deployment Scenarios for 8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic Acid Based on Quantitative Evidence


Fragment-Based Lead Discovery Requiring Conformationally Constrained Amino Acid Building Blocks

With a single rotatable bond and Fsp³ of 1.0, this compound is optimally deployed in fragment libraries where low conformational entropy is desired to maximize binding enthalpy per heavy atom. The orthogonal Boc/COOH architecture allows the fragment to be elaborated at either the amine or carboxyl terminus without protecting group manipulation, accelerating fragment-to-lead optimization .

PARP Inhibitor Development Programs Seeking Piperazine Bioisosteres Without Genotoxic Liability

The 1,8-diazaspiro[4.5]decane core has been validated in peer-reviewed literature as a piperazine replacement that retains PARP-1 binding affinity (12.6 nM for lead analog 10e) while eliminating DNA damage induction observed with olaparib [1]. The target compound provides the correct regioisomer and functional handles (Boc at N8, COOH at C2) required to construct phthalazine-linked PARPi candidates directly analogous to those published by Reilly et al. (2018), making it the preferred building block for this specific scaffold-hopping application.

DNA-Encoded Library (DEL) Synthesis Requiring Single-Step Amide Coupling Compatible Building Blocks

The pre-installed carboxylic acid at position 2 enables direct on-DNA amide coupling without additional functionalization steps. This contrasts with 8-Boc-1,8-diazaspiro[4.5]decane (CAS 937729-06-1), which would require N-acylation before serving as a carboxyl component. In DEL workflows where each additional synthetic step reduces library yield and increases DNA damage risk, the one-step coupling advantage of the target compound directly translates to higher library quality .

Multi-Kilogram Scale-Up for Preclinical Candidate Manufacturing Supported by Patent-Backed Synthetic Route

The CN patent describing an industrially operable synthesis for 1,8-diazaspiro[4.5]decane derivatives with protective groups explicitly claims advantages in purification ease, mild reaction conditions, and high total yield—factors critical for transitioning from medicinal chemistry scale (mg–g) to preclinical supply (kg) [2]. Procurement teams planning for eventual scale-up should prioritize compounds with documented synthetic feasibility to avoid late-stage route scouting delays.

Quote Request

Request a Quote for 8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.